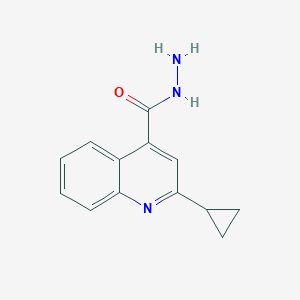
2-Cyclopropylquinoline-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-Cyclopropylquinoline-4-carbohydrazide often involves complex reactions, including cyclization, cyclopropanation, and the incorporation of various functional groups to achieve the desired chemical structure. For example, a synthesis route involves the reaction of N'-(2-alkynylbenzylidene)hydrazide with cycloprop-2-ene-1,1-dicarboxylate co-catalyzed by silver triflate and tris(triphenylphosphine)rhodium chloride, leading to pyrazolo[5,1-a]isoquinolines through cycloaddition and cyclopropane opening reactions (Yao et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Cyclopropylquinoline-4-carbohydrazide is characterized by complex ring systems, often including cyclopropyl groups and quinoline moieties. For instance, the structure of 2-phenylquinoline-4-carboylhydrazide and its metal complexes have been analyzed, revealing insights into the ligand's coordination and the overall geometry of the complexes (Xi et al., 2009).
Chemical Reactions and Properties
2-Cyclopropylquinoline-4-carbohydrazide and its derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and metal-catalyzed transformations. These reactions are crucial for modifying the compound's chemical structure for potential applications. For example, the intermolecular cyclization of carbodiimides leading to 2-aminoquinazolinone derivatives highlights the reactivity and versatility of these compounds in chemical synthesis (Zhang et al., 2018).
Physical Properties Analysis
The physical properties of 2-Cyclopropylquinoline-4-carbohydrazide derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical applications. Single crystal studies of related compounds provide valuable information about their crystallization behavior and molecular packing (Shetty et al., 2016).
Wissenschaftliche Forschungsanwendungen
Anti-HIV Activity
A class of 4-hydroxyquinoline-3-carbohydrazide derivatives, closely related to 2-Cyclopropylquinoline-4-carbohydrazide, was synthesized and evaluated for anti-HIV activity. These compounds showed moderate inhibitory properties against the HIV-1 virus, with specific derivatives identified as potent anti-HIV agents due to their ability to bind into the active site of HIV-1 integrase. Interestingly, these compounds presented no significant cytotoxicity at the tested concentration, highlighting their potential for further development as anti-HIV-1 agents (Hajimahdi et al., 2013).
Antimicrobial Potential
Research on N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives revealed their promising antimicrobial properties. Microwave irradiation techniques were used to synthesize these derivatives, which were then tested for their antimicrobial efficacy. One particular derivative emerged as a highly active antimicrobial agent, indicating the quinoline motif's potential as a bioactive template for future drug development (Bello et al., 2017).
Molecular Docking and Antimicrobial Activity
Further studies on quinoline derivatives and their complexes with metals such as Cu(II), Ni(II), and Co(II) demonstrated promising applications in molecular docking and antimicrobial activities. These compounds showed significant inhibition in silico against liver carcinoma cells and in vitro against various microorganisms, suggesting their potential for drug development and as antimicrobial agents (Ali et al., 2019).
Antimicrobial and Antifungal Activities
Another study on 1,2,3-triazoles containing the quinoline moiety, similar in structure to 2-Cyclopropylquinoline-4-carbohydrazide, found these compounds exhibited significant antibacterial and antifungal activity. The research highlighted the influence of substituents on the triazole ring on antimicrobial activity, with certain compounds showing significant efficacy against all tested strains (Sumangala et al., 2010).
Eigenschaften
IUPAC Name |
2-cyclopropylquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-16-13(17)10-7-12(8-5-6-8)15-11-4-2-1-3-9(10)11/h1-4,7-8H,5-6,14H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSFWVILZWCLLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402086 |
Source


|
| Record name | 2-cyclopropylquinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylquinoline-4-carbohydrazide | |
CAS RN |
119778-68-6 |
Source


|
| Record name | 2-cyclopropylquinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

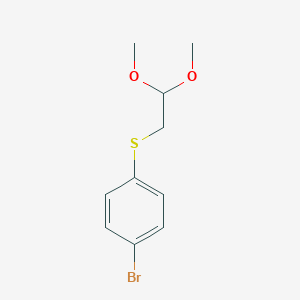


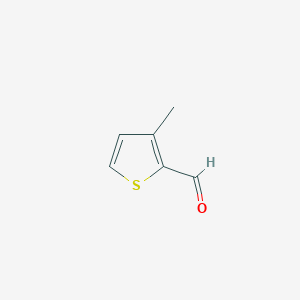
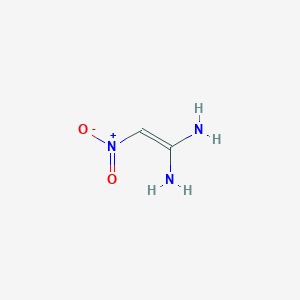

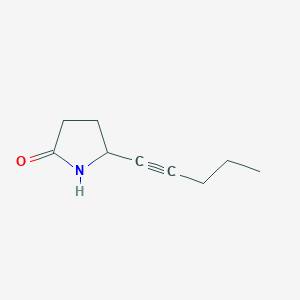
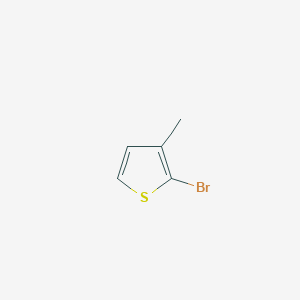

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)


![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)
![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)